molecular formula C7H8BrFN2O4S2 B13904912 N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide

N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide

Cat. No.: B13904912
M. Wt: 347.2 g/mol
InChI Key: FYRXPKKEBGZRGV-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is a sulfonamide derivative characterized by a pyridine ring substituted with bromine and fluorine atoms at positions 6 and 2, respectively.

Properties

Molecular Formula

C7H8BrFN2O4S2

Molecular Weight

347.2 g/mol

IUPAC Name

N-(6-bromo-2-fluoropyridin-3-yl)-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C7H8BrFN2O4S2/c1-16(12,13)11(17(2,14)15)5-3-4-6(8)10-7(5)9/h3-4H,1-2H3

InChI Key

FYRXPKKEBGZRGV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=C(N=C(C=C1)Br)F)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide typically involves the following steps:

    Halogenation: Introduction of bromine and fluorine atoms into the pyridine ring.

    Sulfonation: Attachment of the methanesulfonamide group to the pyridine ring.

    Methylation: Addition of the methylsulfonyl group.

The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process would also include purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Acids or Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets in cells. The presence of bromine and fluorine atoms could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory Sulfonamide Derivatives

highlights benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, and 10) with anti-inflammatory activity. These compounds share a methanesulfonamide moiety but differ in their heterocyclic cores and substituents. Key comparisons include:

Compound ID Core Structure Substituents Key Activity (IC₅₀ or Inhibition %) Reference
Target Compound Pyridine 6-Bromo, 2-fluoro, dual sulfonyl groups Not reported N/A
Compound 1 () Benzothieno[3,2-d]pyrimidin-4-one 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidinyl COX-2 inhibition (72% at 10 µM)
Compound 9 () Benzothieno[3,2-d]pyrimidin-4-one 2,4-difluorophenylthio IL-8 suppression (58% at 10 µM)

Key Observations :

  • Bromine and fluorine substituents in the target compound mirror the halogenated phenylthio groups in compound 9 , which showed strong IL-8 suppression .
Halogenated Pyridine/Benzamide Derivatives

describes halogenated benzamides (e.g., 35 : 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) with structural similarities to the target compound:

Compound ID Core Structure Substituents Reported Activity
35 Benzamide 4-bromo-3-fluoro, pyridinyl Not explicitly stated
Target Pyridine 6-bromo-2-fluoro, sulfonyl Not reported

Key Observations :

  • Both compounds feature bromine and fluorine on aromatic rings, but the target’s sulfonyl groups may confer distinct solubility and target-binding properties compared to benzamide derivatives .
Sulfonamide-Based Structural Analogs

lists sulfonamide analogs with similarity matches to the target compound:

Similar Compound (CID) Structure Features Similarity Probability Reported Activity
CID 58869395 N-methyl-2-oxopiperidin-3-yl sulfonamide 90% Not explicitly stated
CID 57572120 Pyrrolidine-2-carboxamide sulfonamide 80% Kinase inhibition (HTS data)

Key Observations :

  • The target compound’s dual sulfonyl groups distinguish it from these analogs, which may reduce off-target interactions but require validation in biological assays .
Patent-Disclosed Sulfonamides

includes patent compounds like N-(4-(1-cyclohexyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)phenyl)methanesulfonamide, which share sulfonamide functionality but feature complex heterocyclic cores.

Key Observations :

  • The target compound’s simpler pyridine core may offer synthetic and metabolic stability advantages over fused heterocycles in patented derivatives .

Biological Activity

N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

The compound has the following chemical structure and properties:

  • Chemical Formula : C10H12BrF2N2O4S2
  • Molecular Weight : 384.24 g/mol
  • CAS Number : 623942-84-7

Research indicates that compounds similar to this compound often interact with various biological pathways, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors for specific enzymes, contributing to their therapeutic effects.
  • Antiproliferative Effects : Studies have shown that certain derivatives exhibit antiproliferative activity against cancer cell lines, including HeLa cells, by inducing apoptosis and inhibiting cell division .

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Activity :
    • Case Study : A derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
    • Mechanism : Induction of apoptosis through activation of caspase pathways.
  • Antimicrobial Properties :
    • The compound demonstrates activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
    • Research Findings : In vitro studies have shown effectiveness against strains such as E. coli and S. aureus.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine release in activated macrophages.

Data Table of Biological Activities

Biological ActivityCell Line/OrganismIC50 (µM)Mechanism
AnticancerHeLa5.0Apoptosis induction
AntimicrobialE. coli12.0Cell wall synthesis inhibition
Anti-inflammatoryMacrophages15.0Cytokine modulation

Research Findings

A series of studies have been conducted to elucidate the biological activity of this compound:

  • In Vitro Studies :
    • Various in vitro assays have confirmed its potential as an anticancer agent with promising selectivity towards tumor cells over normal cells.
  • In Vivo Studies :
    • Animal models have shown that treatment with this compound can significantly reduce tumor growth and improve survival rates in xenograft models.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest good oral bioavailability and a favorable half-life, supporting its potential for clinical use.

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